molecular formula C12H17N3O5S B6970793 N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide

N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide

Cat. No.: B6970793
M. Wt: 315.35 g/mol
InChI Key: SQIZUNSHGZUYSD-UHFFFAOYSA-N
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Description

N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a sulfonamide group, and a diazepane ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c1-8-11(16)14-4-3-5-15(8)12(17)9-6-10(20-7-9)21(18,19)13-2/h6-8,13H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIZUNSHGZUYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=COC(=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the diazepane ring through cyclization reactions, followed by the introduction of the furan and sulfonamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The sulfonamide and furan groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.

    Medicine: The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways involved depend on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and diazepane derivatives, such as:

  • N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)benzene-sulfonamide
  • N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)thiophene-2-sulfonamide

Uniqueness

What sets N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

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